5,5-Dioxodibenzothiophene-3,7-dicarboxylic acid, also known by its chemical formula CHOS and CAS number 23613-32-3, is a polycyclic aromatic compound characterized by the presence of two dioxo groups and two carboxylic acid functional groups. This compound features a dibenzo[b,d]thiophene core structure, which contributes to its unique chemical properties and potential applications in various fields. The molecular weight of 5,5-Dioxodibenzothiophene-3,7-dicarboxylic acid is approximately 304.27 g/mol .
These reactions make it a versatile intermediate in organic synthesis and material science.
Research indicates that 5,5-Dioxodibenzothiophene-3,7-dicarboxylic acid exhibits notable biological activities. It has been investigated for its potential as an antioxidant and anti-inflammatory agent, suggesting applications in pharmaceutical formulations. Additionally, studies have shown that it may serve as a precursor for compounds with enhanced biological properties .
The synthesis of 5,5-Dioxodibenzothiophene-3,7-dicarboxylic acid typically involves multi-step organic reactions. Common methods include:
These methods are crucial for obtaining high yields and purity of the compound for research and application purposes .
5,5-Dioxodibenzothiophene-3,7-dicarboxylic acid has several applications across different fields:
Interaction studies involving 5,5-Dioxodibenzothiophene-3,7-dicarboxylic acid focus on its reactivity with various substrates and biological systems. These studies help elucidate its mechanism of action in biological contexts and its efficacy as a catalyst in organic transformations. Understanding these interactions is essential for optimizing its applications in both industrial and pharmaceutical settings .
Several compounds share structural similarities with 5,5-Dioxodibenzothiophene-3,7-dicarboxylic acid. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Dibenzo[b,d]thiophene-3,7-dicarboxylic acid | CHOS | Lacks dioxo groups; simpler structure |
4,4'-Dicarboxydiphenyl sulfone | CHOS | Different backbone; used in polymer applications |
Thieno[3,2-b]thiophene-2-carboxylic acid | CHOS | Smaller ring structure; different electronic properties |
The presence of two dioxo groups in 5,5-Dioxodibenzothiophene-3,7-dicarboxylic acid enhances its reactivity and stability compared to these similar compounds. This unique feature contributes to its potential applications in advanced materials and pharmaceuticals .